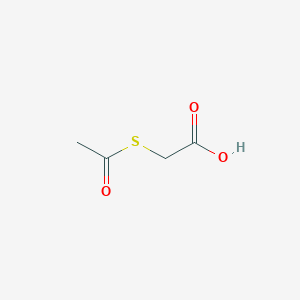

Ácido S-Acetiltioa-cético

Descripción general

Descripción

Acetic acid, (acetylthio)-, also known as Acetic acid, (acetylthio)-, is a useful research compound. Its molecular formula is C4H6O3S and its molecular weight is 134.16 g/mol. The purity is usually 95%.

The exact mass of the compound Acetic acid, (acetylthio)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetic acid, (acetylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, (acetylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Acetic acid, (acetylthio)- is characterized by the presence of a thiol group attached to the acetic acid backbone. Its molecular formula is C₄H₈O₂S, and it appears as a light yellow to orange liquid. The compound is notable for its reactivity due to the presence of both the acetic acid and thiol functionalities.

Scientific Research Applications

Biochemical Studies

Acetic acid, (acetylthio)- is utilized in biochemical research for studying metabolic pathways involving thiol compounds. It serves as a substrate or intermediate in various enzymatic reactions, particularly those involving acetylation processes. For instance, it can be used to investigate the role of acetyl groups in cellular metabolism and signaling pathways.

Analytical Chemistry

In analytical chemistry, this compound is employed in chromatographic techniques for separating and identifying thiol-containing compounds. Its unique structure allows it to act as a derivatizing agent that enhances the detection sensitivity of thiols in complex mixtures.

Industrial Applications

Synthesis of Pharmaceuticals

Acetic acid, (acetylthio)- plays a significant role in the synthesis of pharmaceutical intermediates. It can be used in the preparation of acetylated derivatives of various drugs, enhancing their bioavailability and therapeutic efficacy. For example, it has been investigated as an intermediate in the synthesis of anti-inflammatory agents.

Agricultural Chemicals

The compound is also explored for its potential use in developing agricultural chemicals. Its thiol group may impart specific biological activities that are beneficial for plant growth regulators or pest control agents.

Case Study 1: Synthesis of Acetylated Compounds

A study demonstrated that acetic acid, (acetylthio)- could be effectively used to synthesize acetylated amino acids, which are crucial for various biochemical applications. The reaction conditions were optimized to yield high purity products suitable for further research applications.

Case Study 2: Chromatographic Separation

In another study focusing on analytical chemistry, acetic acid, (acetylthio)- was utilized as a derivatizing agent for the separation of thiols using high-performance liquid chromatography (HPLC). The results indicated improved resolution and detection limits compared to traditional methods.

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Biochemical Research | Used as a substrate in metabolic studies | Enhances understanding of metabolism |

| Analytical Chemistry | Acts as a derivatizing agent for thiols | Improves detection sensitivity |

| Pharmaceutical Synthesis | Intermediate for acetylated drug derivatives | Increases bioavailability |

| Agricultural Chemicals | Potential use in developing plant growth regulators | May enhance crop yields |

Mecanismo De Acción

Target of Action

S-Acetylthioacetic acid, also known as Acetic acid, (acetylthio)- or 2-(Acetylthio)acetic acid, is primarily used as a reagent for introducing protected sulfhydryls into proteins, peptides, and other molecules . The primary targets of this compound are the primary amines present in these molecules .

Mode of Action

The compound interacts with its targets through the formation of a stable, covalent amide bond. This bond is formed from the reaction of the N-hydroxysuccinimide (NHS) ester of S-acetylthioacetic acid with primary amines . The amine reacts with the NHS ester by nucleophilic attack, with N-hydroxysuccinimide being released as a by-product .

Biochemical Pathways

The acetyl CoA pathway is a key biochemical pathway affected by S-Acetylthioacetic acid. This pathway requires approximately 10 enzymes, roughly as many organic cofactors, and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens .

Pharmacokinetics

It’s important to note that the compound is sensitive to moisture and should be stored desiccated at -20°c .

Result of Action

The result of S-Acetylthioacetic acid’s action is the introduction of sulfhydryl groups in a protected form into proteins, peptides, and other molecules. This allows the modified molecule to be stored indefinitely and then later treated with hydroxylamine to expose the labile sulfhydryl group for final conjugation reactions .

Action Environment

The reaction conditions for S-Acetylthioacetic acid are mild and non-denaturing. NHS ester reactions may be performed in a variety of non-amine buffers at pH 7-9 and temperatures 4-37°C, with incubation times ranging from a few minutes to overnight . Environmental factors such as temperature, pH, and the presence of amines can influence the compound’s action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can be used to introduce protected sulfhydryls into proteins, peptides, and other molecules . The reaction is specific towards primary amines

Cellular Effects

It is known that the compound can influence cellular function through its interactions with proteins and peptides

Molecular Mechanism

The molecular mechanism of S-Acetylthioacetic acid involves the formation of a stable, covalent amide bond from the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines . This reaction is specific towards primary amines

Temporal Effects in Laboratory Settings

It is known that the compound can be stored indefinitely in a protected form, allowing for long-term studies of its effects on cellular function

Actividad Biológica

Acetic acid, also known as ethanoic acid, is a colorless organic compound with the chemical formula . It is widely recognized for its role in various biological processes and its potential therapeutic applications. The compound “Acetic acid, (acetylthio)-” refers to a specific derivative that possesses unique biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₄H₇O₂S

- Molecular Weight : 103.17 g/mol

- Structure : The compound features an acetylthio group which may influence its interaction with biological systems.

Acetic acid exhibits significant antimicrobial properties, particularly against biofilm-forming pathogens. The mechanisms include:

- pH Reduction : Acetic acid lowers the pH of the environment, which can inhibit microbial growth.

- Membrane Disruption : It penetrates bacterial membranes and disrupts proton gradients necessary for ATP synthesis, leading to cell death .

Efficacy Against Biofilms

Recent studies have demonstrated that acetic acid can effectively inhibit the growth of various pathogens associated with burn wounds. For example:

- Minimum Inhibitory Concentration (MIC) : Studies show that acetic acid has an MIC ranging from 0.16% to 0.31% against planktonic organisms.

- Biofilm Eradication : Acetic acid at concentrations as low as 0.31% can prevent biofilm formation and eradicate mature biofilms within three hours of exposure .

Case Studies

- Burn Wound Infections :

- Clinical Applications :

Comparative Efficacy Table

Safety and Toxicology

Acetic acid is generally recognized as safe when used appropriately; however, high concentrations can lead to tissue damage and adverse effects. For example:

Propiedades

IUPAC Name |

2-acetylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3S/c1-3(5)8-2-4(6)7/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBWDKUBOZHGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061587 | |

| Record name | Acetic acid, (acetylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-93-8 | |

| Record name | (Acetylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(acetylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(acetylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (acetylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (acetylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.